Tiafenacil Acid
Description
Historical Scientific Context and Development of Pyrimidinedione Herbicides
The development of pyrimidinedione herbicides is part of a broader history of chemical weed control that began to flourish in the mid-20th century. The 1930s and 1940s saw the advent of the first organic selective herbicides, such as 2,4-D, which were initially investigated for their plant growth-regulating properties. pitchcare.com A significant challenge in early herbicide development was the prevalence of dicotyledonous weeds, leading to a focus on herbicides that targeted this group. pitchcare.com However, this led to an increase in the prominence of grass weeds (monocots), necessitating the development of new herbicides with different selectivities in the 1970s. pitchcare.com
The pyrimidinedione class of herbicides, to which Tiafenacil (B1428544) belongs, emerged from this ongoing research and development. For instance, chemists at a subsidiary of Hoffmann-La Roche filed patents for 3-aryl uracil (B121893) derivatives with herbicidal activity in 1985. wikipedia.orgwikipedia.org This line of research was continued by Ciba-Geigy, leading to the development of butafenacil (B1668078), which was marketed in 2001. wikipedia.orgwikipedia.org Subsequently, scientists at BASF further investigated this chemical space, leading to the development of saflufenacil, which was first marketed in 2008. wikipedia.org
Tiafenacil itself was developed more recently by the South Korean company Farm Hannong in 2012. mdpi.comno-tillfarmer.com It was registered for use in Sri Lanka in 2019 and has since seen registration in other countries, including the United States and Australia. apvma.gov.auno-tillfarmer.com The development of Tiafenacil and other pyrimidinedione herbicides has been driven by the need for new modes of action to combat the growing issue of herbicide resistance in weeds. mssoy.orgno-tillfarmer.com
Chemical Classification and Structural Characteristics within Herbicide Groups
Tiafenacil is classified as a Group 14 herbicide by the Weed Science Society of America (WSSA) and Group E by the Herbicide Resistance Action Committee (HRAC). epa.govregulations.gov This classification is based on its mode of action as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. apvma.gov.aumda.state.mn.us PPO inhibitors disrupt the plant's ability to produce chlorophyll (B73375), leading to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, generates reactive oxygen species that destroy cell membranes. apvma.gov.aufarmhannong.comcambridge.org
Structurally, Tiafenacil belongs to the pyrimidinedione chemical class. apvma.gov.auapvma.gov.au Its core structure features an amide and a pyrimidinedione ring with a β-amino acid backbone. mdpi.com The systematic IUPAC name for Tiafenacil is methyl 3-(2-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)thio)propanamido)propanoate. medkoo.com
| Property | Value |
| IUPAC Name | methyl 3-(2-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)thio)propanamido)propanoate medkoo.com |
| CAS Number | 1220411-29-9 bcpcpesticidecompendium.org |
| Chemical Formula | C19H18ClF4N3O5S bcpcpesticidecompendium.org |
| Herbicide Group | WSSA: 14; HRAC: E epa.govregulations.gov |
| Chemical Class | Pyrimidinedione apvma.gov.auapvma.gov.au |
Significance in Contemporary Agricultural Chemistry Research
The emergence of Tiafenacil is significant in the context of modern agricultural challenges, particularly the widespread evolution of herbicide-resistant weeds. mssoy.orgno-tillfarmer.com The repeated use of herbicides with the same mode of action, such as glyphosate (B1671968) (Group 9), has led to the selection and proliferation of resistant weed populations, posing a significant threat to crop production. no-tillfarmer.comiastate.edu
Tiafenacil offers an alternative mode of action, making it a valuable tool for herbicide resistance management programs. no-tillfarmer.comepa.gov Research has shown its effectiveness against glyphosate-resistant weeds like Palmer amaranth (B1665344) and its ability to suppress glyphosate-resistant marestail. mssoy.org Its non-selective, burndown activity makes it suitable for pre-plant and pre-emergence applications to control a broad spectrum of emerged weeds before crop establishment. mssoy.orgmda.state.mn.us
Current research is focused on optimizing the use of Tiafenacil, including its efficacy on various weed species, its potential in tank mixtures with other herbicides to broaden the spectrum of control and further mitigate resistance development, and its safety in different cropping systems. frontiersin.orgcambridge.orgcambridge.org Studies are also investigating its environmental fate and dissipation in soil to ensure its responsible and sustainable use. mdpi.com The development of new herbicides like Tiafenacil underscores the continuous need for innovation in agricultural chemistry to address the dynamic challenges of weed management and ensure global food security.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O5S/c1-8(16(30)24-4-3-15(28)29)32-12-6-11(10(20)5-9(12)19)26-14(27)7-13(18(21,22)23)25(2)17(26)31/h5-8H,3-4H2,1-2H3,(H,24,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCUABCJSSGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Molecular Derivatization of Tiafenacil Analogues
Advanced Synthetic Methodologies for Tiafenacil (B1428544) and Related Pyrimidinedione Structures
The synthesis of Tiafenacil and its analogues is rooted in the broader chemistry of pyrimidinediones, which are significant structural units in numerous bioactive molecules. mdpi.com Methodologies for creating these structures are diverse, often involving multi-step sequences that allow for the introduction of various functional groups. A common strategy involves the cyclization of appropriately substituted precursors to form the core pyrimidinedione ring. rsc.orgjuniperpublishers.com For instance, pyrimidinedione derivatives can be synthesized through the reaction of chalcone (B49325) derivatives with thiourea (B124793) in the presence of a base. juniperpublishers.com
The development of PPO-inhibiting herbicides has a rich history, with several compounds in the pyrimidinedione class, such as butafenacil (B1668078) and saflufenacil, preceding Tiafenacil. nih.gov The synthetic routes for these molecules often provide a foundation for creating new analogues. researchgate.net For example, an efficient one-pot procedure has been developed for a series of N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which showed promise as PPO inhibitors. sci-hub.se
Synthesis of Novel Pyrido[2,3-d] Pyrimidine (B1678525) Derivatives
A key area of structural modification involves the replacement of the phenyl ring in uracil-type herbicides with a pyridine (B92270) ring, leading to pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com This bioisosteric replacement can enhance biological activity. mdpi.com A general synthesis for these compounds starts with 2-chloronicotinic acid, which undergoes a multi-step process to form key acyl urea (B33335) intermediates. mdpi.comresearchgate.net These intermediates are then cyclized using a base like sodium hydride (NaH) in an intramolecular reaction to yield the final pyrido[2,3-d]pyrimidine structure. researchgate.net
In one study, a series of new pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for herbicidal activity. mdpi.comnih.gov The most active compound identified was 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 2o ), which demonstrated activity comparable to commercial herbicides. mdpi.comresearchgate.net
Design and Synthesis of 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety
Another synthetic exploration involves the integration of a pyrimidinedione moiety into 5-acylbarbituric acid derivatives. mdpi.comcolab.ws This approach, guided by substructure splicing, aims to combine the structural features of known active compounds to create novel herbicides. mdpi.com The synthesis of these target compounds can be achieved by reacting an intermediate, such as compound 10-I-a , with thionyl chloride in dichloromethane. mdpi.com
A study detailing this approach reported the synthesis of eighteen such derivatives. mdpi.comcolab.ws Several of these compounds, notably BA-I-2 , BA-II-2 , BA-III-2 , and BA-III-5 , exhibited complete inhibition of tested weeds at specific concentrations. mdpi.comcolab.ws Further investigation revealed that compound BA-III-2 was particularly promising due to its broad-spectrum activity and crop safety. mdpi.comresearchgate.net
Exploration of Novel Lead Compounds through Targeted Structural Modification
The discovery of new herbicidal leads often relies on the targeted structural modification of existing active molecules like Tiafenacil. researchgate.net Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For Tiafenacil, research has shown that its (3S,4S)-enantiomer is the active form. researchgate.net
One successful strategy involves replacing the headgroup of Tiafenacil with a 4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl moiety from pyraflufen-ethyl, which has led to promising new pyrazole-based lead structures. researchgate.net Another approach discovered a novel series of N-phenylaminomethylthioacetylpyrimidine-2,4-diones by investigating reaction intermediates. sci-hub.se Systematic evaluation of these analogues led to the identification of compound 2c (ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate), which showed excellent weed control and safety for rice. sci-hub.se
The following table summarizes key findings from the structural modification of pyrimidinedione-based herbicides.
| Compound ID | Base Structure | Key Modification | Notable Finding | Reference |
| 2o | Pyrido[2,3-d]pyrimidine | Trifluorophenyl group | High herbicidal activity against bentgrass. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| BA-III-2 | 5-Acylbarbituric acid | Integrated pyrimidinedione | Excellent, broad-spectrum herbicidal activity with crop safety. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| 2c | N-phenylaminomethylthioacetylpyrimidine-2,4-dione | Ethyl acetate (B1210297) side chain | Excellent weed control and safe for rice. sci-hub.se | sci-hub.se |
| 9F-6 | N-Benzothiazolyl-pyrimidine-2,4-dione | Benzothiazole group | Promising post-emergence herbicidal activity with a broad spectrum. acs.org | acs.org |
Computational Design Principles for Molecular Scaffolds and Bioisosteric Replacements in Herbicide Discovery
Computational chemistry and computer-aided design have become indispensable tools in modern herbicide discovery. nih.gov These methods allow for the rational design of new molecules and the prediction of their activity before synthesis. Techniques like molecular docking and density functional theory (DFT) calculations are used to simulate the interaction of potential herbicides with their target enzymes, such as PPO. mdpi.comresearchgate.net
Bioisosteric replacement and scaffold hopping are key strategies in this process. acs.org These approaches involve replacing parts of a known active molecule with other chemical groups (bioisosteres) or entirely new core structures (scaffolds) that retain or improve biological activity while potentially altering other properties like selectivity or metabolism. nih.govacs.org For instance, replacing a benzene (B151609) ring with a pyridine ring is a common bioisosteric replacement aimed at improving activity. mdpi.com
Modeling studies based on the crystal structures of target enzymes, such as Amaranthus PPO, have been instrumental in designing new PPO inhibitors. nih.gov These computational approaches, combined with synthetic efforts, have led to the discovery of novel lead structures with strong activity against economically important and resistant weeds. nih.govacs.org This integrated approach of computational design and chemical synthesis accelerates the discovery of new, effective herbicides. moa-technology.com
Elucidation of Biochemical and Physiological Modes of Action
Mechanism of Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition by Tiafenacil (B1428544)
Tiafenacil's primary molecular target is protoporphyrinogen IX oxidase (PPO, EC 1.3.3.4). researchgate.netmda.state.mn.us This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (Proto IX), a key precursor for both chlorophylls (B1240455) and hemes. cambridge.orgresearchgate.net By inhibiting PPO, tiafenacil effectively blocks the production of these essential molecules. escholarship.org The inhibition of the PPO enzyme leads to the accumulation of its substrate, PPGIX, which then diffuses from its site of synthesis in the chloroplast. researchgate.netresearchgate.net
Biochemical assays using recombinant PPO enzymes from a variety of plant species have demonstrated that tiafenacil is a potent inhibitor. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been determined for tiafenacil across several species. Studies show that tiafenacil exhibits IC50 values in the low nanomolar range, indicating high affinity for the PPO enzyme. nih.govglpbio.com For instance, against PPO enzymes from amaranth (B1665344) (Amaranthus tuberculatus), soybean (Glycine max), arabidopsis (Arabidopsis thaliana), and rapeseed (Brassica napus), tiafenacil displayed IC50 values between 22 and 28 nM. researchgate.netnih.govglpbio.com The degradation kinetics of tiafenacil in aqueous solutions have been shown to follow a single first-order kinetic model. nih.gov
Table 1: IC50 Values of Tiafenacil Against PPO Enzymes from Various Plant Species
| Plant Species | Scientific Name | IC50 (nM) | Reference |
|---|---|---|---|
| Amaranth | Amaranthus tuberculatus | 22 - 28 | researchgate.netnih.gov |
| Soybean | Glycine (B1666218) max | 22 - 28 | researchgate.netnih.gov |
| Arabidopsis | Arabidopsis thaliana | 22 - 28 | researchgate.netnih.gov |
| Rapeseed | Brassica napus | 22 - 28 | researchgate.netnih.gov |
When compared to other herbicides that also inhibit the PPO enzyme, tiafenacil demonstrates a high degree of potency. nih.gov Its IC50 values are similar to those of other pyrimidinedione herbicides like butafenacil (B1668078) and saflufenacil, as well as the N-phenylphthalimide herbicide flumioxazin. researchgate.netnih.govresearchgate.net However, tiafenacil is significantly more potent than herbicides from the diphenyl ether class. nih.gov Research indicates that tiafenacil exhibits 3- to 134-fold lower IC50 values than fomesafen, oxyfluorfen, and acifluorfen, making it a much more effective inhibitor of the PPO enzyme on a concentration basis. researchgate.netnih.govresearchgate.net
Table 2: Comparative IC50 Values of Tiafenacil and Other PPO-Inhibiting Herbicides
| Herbicide | Chemical Class | Relative Potency Compared to Tiafenacil | Reference |
|---|---|---|---|
| Tiafenacil | Pyrimidinedione | - | researchgate.netnih.gov |
| Butafenacil | Pyrimidinedione | Similar | nih.govresearchgate.net |
| Saflufenacil | Pyrimidinedione | Similar | nih.govresearchgate.net |
| Flumioxazin | N-phenylphthalimide | Similar | nih.govresearchgate.net |
| Fomesafen | Diphenyl ether | 3- to 134-fold weaker | researchgate.netnih.gov |
| Oxyfluorfen | Diphenyl ether | 3- to 134-fold weaker | researchgate.netnih.gov |
| Acifluorfen | Diphenyl ether | 3- to 134-fold weaker | researchgate.netnih.gov |
Cellular and Subcellular Perturbations Resulting from PPO Inhibition
The inhibition of PPO by tiafenacil initiates a series of destructive cellular events. These perturbations are not caused by the direct action of tiafenacil itself, but rather by the biochemical consequences of blocking the tetrapyrrole pathway. researchgate.net
With the PPO enzyme blocked, its substrate, protoporphyrinogen IX, accumulates and leaks from the chloroplast into the cytoplasm. researchgate.netresearchgate.net In the cytoplasm, non-enzymatic oxidation converts protoporphyrinogen IX into protoporphyrin IX (Proto IX). researchgate.netcambridge.org Proto IX is a potent photosensitizing molecule. escholarship.org When plant tissues treated with tiafenacil are exposed to light, the accumulated Proto IX absorbs light energy and transfers it to molecular oxygen (O2), leading to the formation of highly destructive reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). mda.state.mn.uscambridge.orgcambridge.orgescholarship.orgresearchgate.net This process of generating ROS is the direct cause of the subsequent cellular damage. researchgate.net
The massive generation of singlet oxygen and other ROS initiates a process called lipid peroxidation. cambridge.orgescholarship.orgresearchgate.net These highly reactive molecules attack the polyunsaturated fatty acids within cellular membranes, including the plasma membrane and organellar membranes. mda.state.mn.uscambridge.orgumn.edu This attack triggers a chain reaction of lipid degradation, which destroys the integrity of the membranes. researchgate.netmda.state.mn.us The breakdown of cell membranes leads to the loss of cellular compartmentalization, leakage of cellular contents, and rapid desiccation of the tissue. researchgate.netumn.edu This widespread membrane damage ultimately results in cell death. cambridge.orgcambridge.orgcambridge.org
Physiological Responses of Model Plant Systems to Tiafenacil Exposure
The cellular damage caused by tiafenacil manifests as distinct physiological and visual symptoms in susceptible plants. Tiafenacil is a non-selective herbicide, affecting both dicot and monocot species. researchgate.netnih.gov The physiological response is typically rapid, especially in the presence of light. mda.state.mn.us
Structure Activity Relationship Sar Analysis of Tiafenacil and Its Analogues
Identification of Critical Structural Motifs for Herbicidal Potency
The herbicidal efficacy of tiafenacil (B1428544) and its analogues is intrinsically linked to specific structural components that are essential for its mode of action, which is the inhibition of the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme. researchgate.net The core structure of tiafenacil is characterized by a uracil-based pyrimidinedione ring system. mdpi.commdpi.com This heterocyclic scaffold is a critical motif for binding to the PPO enzyme, a common feature among several classes of PPO-inhibiting herbicides. researchgate.netmdpi.com
Research into the structure-activity relationships of PPO inhibitors consistently highlights the uracil (B121893) moiety as indispensable for herbicidal activity. mdpi.com The specific arrangement of the substituted phenyl ring in relation to the pyrimidinedione core is also crucial for proper orientation within the enzyme's binding pocket, ultimately leading to the inhibition of protoporphyrin IX synthesis and subsequent cell membrane disruption in susceptible plants. researchgate.netresearchgate.net
Elucidation of the Influence of Substituent Groups on Biological Efficacy
The biological efficacy of tiafenacil analogues is significantly modulated by the nature and position of various substituent groups attached to the core structure. Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring, the pyrimidinedione ring, and the side chain can lead to substantial changes in herbicidal potency.
For uracil-based PPO inhibitors, substituents at the 1, 3, and 6-positions of the pyrimidinedione ring are particularly influential. mdpi.com In tiafenacil, the 1-position is substituted with a methyl group, and the 6-position contains a trifluoromethyl group, both of which are considered important for high herbicidal activity. mdpi.combcpcpesticidecompendium.org The trifluoromethyl group, in particular, is a common feature in potent PPO inhibitors.
The substitution pattern on the phenyl ring is also critical. Tiafenacil possesses a chlorine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring. bcpcpesticidecompendium.org These halogen substitutions are vital for electronic and steric interactions within the PPO enzyme's active site. Studies on analogous compounds have shown that altering these substituents can dramatically impact efficacy. For instance, in a related series of 5-acylbarbituric acid derivatives, the introduction of a chlorine atom to the phenyl ring resulted in a nearly 19-fold increase in herbicidal activity compared to the unsubstituted parent compound. mdpi.com
The following table summarizes the influence of key substituent groups on the herbicidal activity of tiafenacil-like compounds based on SAR studies.
| Structural Component | Substituent | Influence on Herbicidal Efficacy |
| Pyrimidinedione Ring (Position 1) | Methyl Group | Considered important for potent activity. mdpi.com |
| Pyrimidinedione Ring (Position 6) | Trifluoromethyl Group | A key feature for high herbicidal potency in PPO inhibitors. mdpi.com |
| Phenyl Ring (Position 2) | Chlorine Atom | Crucial for electronic and steric interactions in the enzyme active site. bcpcpesticidecompendium.orgmdpi.com |
| Phenyl Ring (Position 4) | Fluorine Atom | Contributes to the necessary electronic properties for binding. bcpcpesticidecompendium.org |
| Side Chain | Methyl Ester of β-alanine | Modifications can influence metabolic stability and overall activity. sci-hub.se |
Rational Design Strategies for Enhanced Activity Utilizing Scaffold Hopping and Isostere Approaches
The development of novel herbicides with enhanced activity, improved crop selectivity, and the ability to overcome weed resistance often relies on advanced rational design strategies such as scaffold hopping and the use of isosteres. acs.orgmdpi.comnih.gov These approaches are central to modern agrochemical research and have been applied in the discovery of new PPO inhibitors. acs.orgresearchgate.net
Scaffold hopping involves replacing the central molecular core (scaffold) of a known active compound, like the uracil group in tiafenacil, with a structurally different moiety that maintains a similar three-dimensional arrangement of the essential functional groups. nih.govmorressier.com This technique allows for the exploration of new chemical space, potentially leading to compounds with novel properties, improved patentability, and different metabolic profiles. For example, research has explored replacing the uracil scaffold of PPO inhibitors with other heterocyclic systems to discover new herbicidal candidates. nih.gov
Isosteres are molecules or groups of atoms that have similar physical or chemical properties. In drug and herbicide design, classical and non-classical isosteres are used to replace functional groups in a lead compound to enhance its biological activity, improve its physicochemical properties, or reduce metabolic susceptibility. acs.org A notable example in the context of PPO inhibitors is the investigation of halogen-substituted pyrazoles as isosteres for the uracil ring. nih.gov By combining structural features from tiafenacil and another herbicide, researchers have successfully designed new pyrazole-based lead structures that show potent activity against economically important and resistant weeds. nih.gov These strategies demonstrate a move from traditional modification of existing structures to the innovative design of entirely new classes of herbicides based on the foundational knowledge of existing active compounds like tiafenacil. semanticscholar.org
| Design Strategy | Description | Application in Tiafenacil-like Herbicide Design |
| Scaffold Hopping | Replacing the central molecular core with a structurally distinct unit while preserving key functional group orientations. nih.govmorressier.com | Exploration of alternative heterocyclic systems to replace the uracil scaffold to find novel PPO inhibitors. nih.gov |
| Isosteric Replacement | Substituting atoms or groups with other groups that have similar properties to enhance activity or other characteristics. acs.org | Using halogen-substituted pyrazoles as a bioisostere for the uracil ring to create new, potent herbicides. nih.gov |
Environmental Transformation and Degradation Pathways of Tiafenacil
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis is a significant pathway for the degradation of Tiafenacil (B1428544) in aqueous environments, with its rate being highly dependent on the pH of the water. msu.edu Under acidic conditions, Tiafenacil is relatively stable. mda.state.mn.us However, its degradation accelerates as the pH becomes neutral and, particularly, alkaline. mda.state.mn.us
Studies show that Tiafenacil is stable at a pH of 4, even at an elevated temperature of 50°C. mda.state.mn.us At a neutral pH of 7, its degradation is more noticeable, with reported half-life values of 24 days at 35°C and 20.5 days at the same temperature in another study. mda.state.mn.us The degradation becomes rapid under alkaline conditions; at a pH of 9 and a temperature of 25°C, the half-life is significantly reduced to just 1.2 days. A comprehensive study observed that under various conditions, the hydrolysis half-lives can range from as short as 0.22 days to as long as 84.82 days, confirming that breakdown is much faster in alkaline and high-temperature environments. nih.gov The hydrolysis process has been shown to follow a single first-order kinetic model. nih.gov
Table 1: Hydrolysis Half-Life of Tiafenacil at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-Life (days) | Source |
|---|---|---|---|
| 4 | 50 | Stable | mda.state.mn.us |
| 7 | 35 | 24 | mda.state.mn.us |
| 7 | 35 | 20.5 | |
| 7 | 45 | 5.7 | |
| 9 | 25 | 1.2 |
Photolysis, or degradation by sunlight, is another key abiotic process affecting the persistence of Tiafenacil. In aquatic environments exposed to light, Tiafenacil breaks down very quickly. publications.gc.ca The photolysis half-life in water has been measured at 18.9 days. mda.state.mn.us In the atmosphere, the predicted half-life is very short, at 0.27 days based on a 12-hour sunlight day, making long-range transport in the air unlikely.
Biotic Transformation in Soil and Aquatic Ecosystems
Biotic transformation, driven by microorganisms, is a primary route of degradation for Tiafenacil in both soil and water systems. publications.gc.ca
Microorganisms play a crucial role in the rapid breakdown of Tiafenacil in the environment. publications.gc.ca In laboratory studies of aerobic soil environments, Tiafenacil degrades extremely quickly, with dissipation time (DT50) values ranging from 0.05 to 0.18 days. Another assessment reported an aerobic soil half-life of 0.03 to 0.10 days. mda.state.mn.us The process is slower under anaerobic (oxygen-free) conditions, with a soil half-life of 3.2 to 8.2 days. mda.state.mn.us
A similar pattern is observed in aquatic ecosystems. The aerobic aquatic half-life ranges from 3.7 to 8.2 days, while the anaerobic aquatic half-life is between 2.5 and 4.9 days. mda.state.mn.us The significantly faster degradation rate under aerobic conditions suggests that aerobic microorganisms are the predominant drivers of Tiafenacil's transformation in the environment. researchgate.net
Table 2: Biotic Degradation Half-Life of Tiafenacil in Soil and Aquatic Systems (at 20°C)
| Environment | Condition | Half-Life (days) | Source |
|---|---|---|---|
| Soil | Aerobic | 0.03 - 0.10 | mda.state.mn.us |
| Anaerobic | 3.2 - 8.2 | mda.state.mn.us | |
| Aquatic | Aerobic | 3.7 - 8.2 | mda.state.mn.us |
| Anaerobic | 2.5 - 4.9 | mda.state.mn.us |
The degradation of Tiafenacil results in a wide array of transformation products. mda.state.mn.us As many as twenty-four major degradates have been identified across soil and aquatic systems. mda.state.mn.us Some of these degradates, such as M-01, M-12, and M-13, are considered of concern for aquatic life and are noted to be more persistent and mobile than the parent compound. mda.state.mn.us
Recent research using advanced analytical techniques has identified and characterized several specific transformation products (TPs) in soil, labeled TP1 through TP5. researchgate.netnih.govnih.gov The formation of these products depends on environmental conditions. researchgate.netnih.gov Under aerobic conditions, the main products formed are TP1 and TP4. researchgate.netnih.govnih.gov In contrast, under sterilized and anaerobic conditions, TP1 and TP2 are the primary metabolites. researchgate.netnih.gov The degradation pathways leading to these products include reactions such as ester cleavage, amide hydrolysis, sulfur oxidation, and nitrogen heterocyclic reduction. researchgate.net In aqueous solutions, six distinct hydrolysis products (HP1 to HP6) have also been identified. nih.gov
One notable metabolite of Tiafenacil is Trifluoroacetic Acid (TFA), also known as metabolite M-32. ecojustice.ca TFA is a highly persistent chemical that can be formed from various sources, and its presence as a Tiafenacil degradate is a factor in environmental risk assessments. ecojustice.ca
Dissipation Kinetics and Modeling Under Diverse Environmental Conditions
The dissipation of Tiafenacil in the environment is rapid and can be described by kinetic models. In many field studies, its dissipation in soil follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the chemical. researchgate.net For instance, in studies of citrus orchard soils, the half-life of Tiafenacil ranged from a very short 0.26 to 4.19 days. researchgate.net
More detailed kinetic modeling suggests that the process can vary with conditions. researchgate.netmdpi.com One study found that while dissipation under aerobic conditions followed first-order kinetics, the dissipation under sterilized and anaerobic conditions was better described by second-order kinetics. researchgate.netnih.govnih.govmdpi.com
Several environmental factors influence the rate of dissipation. The dissipation rate has been found to be positively correlated with the organic matter content in the soil and negatively correlated with soil pH. researchgate.net This indicates that Tiafenacil degrades faster in soils with higher organic matter and lower pH. In contrast, factors like average temperature and total rainfall have been observed to be less influential than the soil's physical and chemical properties. researchgate.net
Modeling tools are also used to predict the environmental fate and potential risks of Tiafenacil's transformation products. nih.govmdpi.com For example, the ECOSAR model has been used to predict that the hydrolysis products of Tiafenacil exhibit toxicity to aquatic organisms such as fish, daphnia, and green algae. nih.gov Furthermore, Density Functional Theory (DFT) has been employed to predict the specific transformation pathways of the parent compound. nih.gov
Advanced Analytical Methodologies for Detection and Characterization
Development and Validation of Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) for Tiafenacil (B1428544) and its Transformation Products
The coupling of ultra-high-performance liquid chromatography (UHPLC) with quadrupole-time-of-flight mass spectrometry (QTOF-MS/MS) stands as a powerful tool for the analysis of tiafenacil and its transformation products. This technique offers high resolution and mass accuracy, which are essential for the confident identification and quantification of target analytes in complex matrices.
Researchers have developed and validated a swift and effective UHPLC-QTOF-MS/MS method for the simultaneous analysis of tiafenacil and its three primary metabolites. This method employs a short C18 column (50 mm × 2.1 mm, 1.7 µm) for chromatographic separation, enabling rapid analysis times. The mobile phase typically consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), which facilitates the efficient separation of the compounds.
The QTOF-MS/MS is operated in both full-scan and targeted MS/MS modes. The full-scan mode provides a broad overview of all detectable ions in the sample, while the targeted MS/MS mode offers enhanced sensitivity and specificity for the analytes of interest by fragmenting precursor ions to produce characteristic product ions. This dual-scan approach is critical for both quantifying the parent compound and identifying unknown transformation products.
Optimization of Sample Preparation and Extraction Protocols for Diverse Environmental Matrices
The accuracy of any analytical method heavily relies on the efficiency of the sample preparation and extraction steps. For tiafenacil and its metabolites, various protocols have been optimized for different environmental matrices, including soil, water, and agricultural commodities.
A widely used extraction method for soil and sediment samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method involves an initial extraction with acetonitrile, followed by a partitioning step with the addition of salts such as magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) and C18 sorbents is employed to remove interfering matrix components like organic acids and lipids.
For water samples, solid-phase extraction (SPE) is a common technique. Cartridges packed with appropriate sorbents, such as Oasis HLB, are used to concentrate the analytes from the water sample and remove salts and other polar impurities. The retained compounds are then eluted with an organic solvent like acetonitrile or methanol (B129727) before analysis.
The effectiveness of these extraction protocols is critical for achieving high recovery rates and minimizing matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer.
Assessment of Analytical Method Validation Parameters: Linearity, Sensitivity, Accuracy, and Reproducibility
The validation of an analytical method is essential to ensure its reliability and fitness for purpose. Key validation parameters, including linearity, sensitivity, accuracy, and reproducibility, have been rigorously assessed for the analysis of tiafenacil and its metabolites.
Linearity is established by analyzing a series of calibration standards at different concentrations. The method for tiafenacil and its metabolites has demonstrated excellent linearity over a range of 0.5 to 100 µg/L, with correlation coefficients (r²) consistently greater than 0.99.
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For tiafenacil, the LOD has been reported to be as low as 0.1 µg/kg in soil and 0.05 µg/L in water, with LOQs of 0.5 µg/kg and 0.1 µg/L, respectively. These low detection limits are crucial for monitoring trace levels of the herbicide in the environment.
Accuracy is assessed through recovery experiments, where samples are spiked with known amounts of the analytes. The average recoveries for tiafenacil and its metabolites from various matrices have been found to be within the acceptable range of 70% to 120%.
Reproducibility is evaluated by analyzing the same sample multiple times, both within the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviations (RSDs) for these measurements have been consistently below 15%, indicating the high reproducibility of the method.
Table 1: Validation Parameters for the UHPLC-QTOF-MS/MS Method for Tiafenacil and its Metabolites
| Parameter | Tiafenacil | Metabolite 1 | Metabolite 2 | Metabolite 3 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (µg/kg in soil) | 0.1 | 0.1 | 0.1 | 0.1 |
| LOQ (µg/kg in soil) | 0.5 | 0.5 | 0.5 | 0.5 |
| Accuracy (Recovery %) | 70-120% | 70-120% | 70-120% | 70-120% |
| Reproducibility (RSD %) | <15% | <15% | <15% | <15% |
Comprehensive Identification of Transformation Products via Advanced Spectroscopic Techniques
Understanding the transformation of tiafenacil in the environment is crucial for a complete risk assessment. Advanced spectroscopic techniques, particularly high-resolution mass spectrometry, play a vital role in the identification of its degradation products.
Through laboratory studies simulating environmental conditions, a number of transformation products of tiafenacil have been identified in soil and water. The primary degradation pathways include demethylation and the cleavage of the uracil (B121893) ring.
The use of UHPLC-QTOF-MS/MS allows for the tentative identification of these transformation products based on their accurate mass measurements and fragmentation patterns. By comparing the mass spectra of the unknown compounds with those of the parent compound and considering plausible biotransformation reactions, the structures of the metabolites can be proposed. For instance, a key transformation product is formed through the demethylation of the uracil moiety of tiafenacil. Further degradation can lead to the opening of the uracil ring, resulting in several smaller, more polar molecules.
Table 2: Identified Transformation Products of Tiafenacil
| Transformation Product | Chemical Transformation |
| Metabolite U1 | Demethylation of the uracil ring |
| Metabolite U2 | Cleavage of the uracil ring |
| Metabolite S1 | Oxidation of the sulfide (B99878) group |
| Metabolite S2 | Further oxidation to sulfone |
Computational Chemistry and Theoretical Modeling Studies
Application of Density Functional Theory (DFT) for Reaction Pathway Prediction and Mechanistic Insight
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is applied to predict reaction pathways and understand the mechanisms of chemical transformations.
Detailed research has utilized DFT to explore the dissipation reactions of Tiafenacil (B1428544) (TFA). mdpi.com Studies have proposed transformation pathways based on DFT calculations, identifying the primary reactive sites on the Tiafenacil molecule as the amides and pyridine (B92270) diones. mdpi.com The electronic properties and reactive sites of Tiafenacil and its photolysis products (PPs) have been calculated using DFT at the B3LYP/6-311g(d) level. acs.org These calculations, combined with frontier molecular orbital (FMO) and Fukui function analyses, help in predicting sites for electrophilic, nucleophilic, and radical attacks. acs.org
Six principal chemical reactions have been characterized for Tiafenacil's transformation through DFT analysis:
① Ester cleavage
② Amide hydrolysis
③ Amide cleavage
④ Amide hydrolysis (secondary)
⑤ Sulfur oxidation
⑥ Nitrogen heterocyclic reduction mdpi.comresearchgate.net
Mechanistic energy diagrams have been constructed for key reaction steps. For instance, the hydrolysis of Tiafenacil to its first transformation product (TP1) and methanol (B129727) was modeled, as was the subsequent hydrolysis of TP1 to TP2. mdpi.comresearchgate.net These theoretical models provide a scientific basis for understanding the environmental fate of Tiafenacil and its derivatives. mdpi.com
Table 1: Predicted Transformation Reactions of Tiafenacil via DFT
Click to view interactive table
| Reaction Type | Description | Resulting Product(s) | Source |
|---|---|---|---|
| Ester Cleavage | Breakage of the O(36)-C(37) ester bond in the parent Tiafenacil molecule. | TP1 | mdpi.com |
| Amide Hydrolysis / Cleavage | Breakage of the C(24)-N(26) amide bond in transformation products. | TP2, TP3 | mdpi.com |
| Sulfur Oxidation | Oxidation of the sulfur atom in the TP2 molecule. | TP4 | mdpi.com |
| Nitrogen Heterocyclic Reduction | Reduction reaction on the C(1)-C(47) bond in the TP4 molecule. | TP5 | mdpi.com |
Molecular Docking Simulations for Elucidating Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com It is extensively used to understand how a ligand, such as a herbicide, interacts with its biological target, typically an enzyme. jscimedcentral.comiipseries.org
Tiafenacil functions as a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor. researchgate.netnih.gov Molecular docking simulations have been crucial in elucidating the interaction between Tiafenacil-like compounds and the PPO enzyme. researchgate.netmdpi.com These simulations often utilize the crystal structure of the PPO enzyme from tobacco (Nicotiana tabacum), designated NtPPO (PDB code: 1SEZ), as the receptor model. mdpi.comsci-hub.se
The docking studies provide strong evidence that these pyrimidinedione herbicides act by inhibiting the PPO enzyme. researchgate.net Simulations show the ligand binding within the active site of the enzyme, and the results are used to analyze key interactions with amino acid residues. sci-hub.se This approach helps in understanding the structural basis of herbicidal activity and can guide the design of new, potent PPO inhibitors. mdpi.comsci-hub.se For example, docking studies of novel N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which are structurally related to Tiafenacil, confirmed their role as PPO inhibitors and helped explain their high herbicidal activity. sci-hub.se
Table 2: Summary of Molecular Docking Studies on PPO Inhibitors
Click to view interactive table
| Compound Class | Target Protein | Docking Software/Method | Key Finding | Source |
|---|---|---|---|---|
| Pyrido[2,3-d] pyrimidine (B1678525) derivatives | Protoporphyrinogen Oxidase (PPO) | Molecular simulation with docking | Provided strong evidence that the compound acts as a PPO inhibitor. | researchgate.net |
| N-phenylaminomethylthioacetylpyrimidine-2,4-diones | Nicotiana tabacum PPO (NtPPO, PDB: 1SEZ) | Sybyl 6.9 | Confirmed compounds as promising PPO inhibitors, identifying key residues in the active site. | sci-hub.se |
| 5-Acylbarbituric acid derivatives with pyrimidinedione moiety | Nicotiana tabacum PPO (NtPPO, PDB: 1SEZ) | Autodock tools | Suggested that the herbicidal mode of action is PPO inhibition. | mdpi.com |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Biological Efficacy and Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. mst.dk These models are used to predict properties like toxicity without performing extensive experimental tests. researchgate.net
For Tiafenacil and its transformation products (TPs), the ECOSAR (Ecological Structure Activity Relationships) program is frequently used to assess their potential impact on aquatic organisms. mdpi.comdntb.gov.uanih.gov Research has shown that while the parent Tiafenacil compound may pose no significant harm to certain aquatic life, its transformation and hydrolysis products can exhibit higher toxicity. mdpi.comnih.gov
For example, ECOSAR predictions indicated that the acute and chronic toxicities of Tiafenacil's hydrolysis products (HPs) to fish, daphnia, and green algae were notable. nih.gov Specifically, hydrolysis products HP1, HP5, and HP6 were predicted to pose higher toxicity risks to fish and green algae than the parent compound. nih.gov Similarly, DFT-predicted transformation products (TPs) were also assessed, with findings suggesting that the toxicity of five TPs was higher to green algae than that of Tiafenacil itself. mdpi.com These QSAR-based findings are critical for a comprehensive environmental risk assessment, highlighting the importance of considering metabolite toxicity. mdpi.comnih.gov
Table 3: Predicted Aquatic Toxicity of Tiafenacil (TFA) using ECOSAR
Click to view interactive table
| Organism | Toxicity Type | Predicted Value (mg/L) | Conclusion | Source |
|---|---|---|---|---|
| Fish | Acute | 352.000 | No harm | mdpi.com |
| Fish | Chronic | 19.600 | No harm | mdpi.com |
| Daphnia | Acute | 905.000 | No harm | mdpi.com |
| Daphnia | Chronic | 101.000 | No harm | mdpi.com |
| Green Algae | Acute | 571.000 | No harm | mdpi.com |
| Green Algae | Chronic | 156.000 | No harm | mdpi.com |
In Silico Prediction of Metabolite Formation and Transformation Kinetics
In silico methods are widely used to predict the metabolic fate of chemical compounds, including the structures of metabolites and the kinetics of their formation and degradation. mdpi.com These predictions are vital for understanding the environmental behavior and potential risks associated with a herbicide and its derivatives. nih.gov
For Tiafenacil, computational studies have successfully predicted its transformation into various products. mdpi.comnih.gov Using DFT, researchers predicted the formation of five key transformation products (TP1-TP5) in soil. mdpi.comnih.gov Another study focused on hydrolysis pathways in water identified six hydrolysis products (HP1-HP6). nih.gov These predictions are often subsequently confirmed and quantified using advanced analytical techniques like UHPLC-QTOF-MS/MS. nih.govnih.gov
The kinetics of these transformations have also been modeled. The dissipation of Tiafenacil in soil was found to follow different kinetic models depending on the conditions: first-order kinetics under aerobic conditions and second-order kinetics under sterilized and anaerobic conditions. mdpi.comresearchgate.net The hydrolysis of Tiafenacil in aqueous solutions was shown to follow a single first-order kinetic (SFOK) model, with degradation rates being highly dependent on pH and temperature. nih.gov The predicted half-lives for hydrolysis ranged from as short as 0.22 days in alkaline, high-temperature conditions to 84.82 days in others. nih.gov
Table 4: Summary of In Silico Predicted Kinetics for Tiafenacil Transformation
Click to view interactive table
| Environment | Condition | Kinetic Model | Key Finding | Source |
|---|---|---|---|---|
| Soil | Aerobic | First-order | Main products are TP1 and TP4. | mdpi.comresearchgate.netnih.gov |
| Soil | Anaerobic | Second-order | Main products are TP1 and TP2. | mdpi.comresearchgate.netnih.gov |
| Soil | Sterilized | Second-order | Main products are TP1 and TP2. | mdpi.comresearchgate.netnih.gov |
| Aqueous Solution | Variable pH and Temperature | Single First-Order (SFOK) | Half-lives range from 0.22 to 84.82 days. Rapid degradation in alkaline/high-temp conditions. | nih.gov |
Compound Index
Table 5: Chemical Compounds Mentioned
Click to view interactive table
| Compound Name | Abbreviation / Alias |
|---|---|
| Tiafenacil | TFA |
| Methanol | - |
| Protoporphyrinogen IX Oxidase | PPO |
| Clomazone | - |
| Flumioxazin | - |
| Saflufenacil | - |
| Butafenacil (B1668078) | - |
| Fomesafen | - |
| Oxyfluorfen | - |
| Acifluorfen | - |
Mechanisms of Herbicide Resistance Circumvention and Management
Scientific Strategies for Sustaining Herbicidal Efficacy in the Face of Evolving Weed Resistance
The introduction of any new herbicide mode of action necessitates a proactive stewardship plan to delay the inevitable selection pressure for resistance. The long-term utility of Tiafenacil (B1428544) is dependent on its integration into scientifically sound weed management programs that minimize this risk. The primary goal of these strategies is to reduce the selection intensity placed on the PPO-inhibiting mode of action. Key strategies include:
Rotation of Herbicide Sites of Action (SOA): The foundational principle of herbicide stewardship is to avoid the repeated use of the same SOA on the same field year after year. Growers should rotate Tiafenacil (Group 14) with herbicides from different groups, such as synthetic auxins (Group 4), long-chain fatty acid inhibitors (Group 15), or others, depending on the crop and weed spectrum. This rotation ensures that any weed biotypes potentially tolerant to one SOA are controlled by a subsequent, different SOA in the following season.
Use of Effective Tank Mixtures: Applying Tiafenacil in a tank mixture with at least one other effective herbicide with a different SOA is a powerful resistance management tactic. This approach subjects weeds to multiple lethal modes of action simultaneously, making it exponentially more difficult for a weed to possess the necessary genetic traits to survive the application. For example, in a burndown application, Tiafenacil is often mixed with glyphosate (B1671968) or 2,4-D to broaden the spectrum of control and add a second or third mode of action against difficult weeds.
Scouting and Management of Weed Escapes: Diligent field scouting after an application is critical. Any weeds that survive a properly applied herbicide treatment (known as "escapes") should be viewed with suspicion. These escapes must be controlled through alternative means (e.g., mechanical removal or a different spot-treatment herbicide) before they can set seed and propagate a potentially resistant population.
Adherence to Full Labeled Use Patterns: Applying herbicides at sub-lethal rates is a known driver of resistance evolution. It is imperative to use Tiafenacil according to its label specifications, ensuring proper timing relative to weed size and environmental conditions to achieve maximum efficacy. This reduces the number of individual weeds exposed to a selective, but not lethal, pressure.
Contribution of Tiafenacil Research to Sustainable Weed Management Paradigms in Agricultural Systems
The research and development of Tiafenacil contribute significantly to the advancement of sustainable weed management beyond simply providing a new product. Its integration into agricultural systems supports several pillars of sustainability by enhancing system resilience, promoting resource conservation, and preserving existing technologies.
First, Tiafenacil is a key enabler of conservation tillage and no-till farming systems. These systems are fundamental to sustainable agriculture as they reduce soil erosion, conserve soil moisture, improve soil organic matter, and reduce the carbon footprint of farming operations by minimizing fuel-intensive tillage passes. The success of no-till is heavily reliant on effective burndown herbicides to create a clean seedbed. Tiafenacil's rapid and reliable control of a wide spectrum of broadleaf weeds, including resistant biotypes, provides growers with a dependable tool to successfully implement these conservation practices.
Finally, the availability of a novel PPO inhibitor like Tiafenacil enhances the complexity and diversity of Integrated Weed Management (IWM) programs. IWM is a holistic approach that combines cultural, mechanical, biological, and chemical methods for long-term weed control. Tiafenacil provides a critical chemical component that can be strategically rotated and combined with other practices, such as cover cropping and crop rotation. This diversification builds more resilient agroecosystems that are less dependent on any single weed control tactic, which is the core tenet of sustainable weed management.
Future Research Trajectories for the Tiafenacil Compound
Further Elucidation of Undiscovered Transformation Pathways and Their Environmental Dynamics
While initial studies have identified several transformation products (TPs) of Tiafenacil (B1428544) in soil, a complete picture of its environmental fate is yet to be established. mdpi.comresearchgate.net Research has shown that Tiafenacil (TFA) dissipates in soil, yielding multiple metabolites, with the primary pathways and products varying under aerobic, anaerobic, and sterilized conditions. mdpi.comnih.gov
Recent studies have successfully developed methods using QuEChERS-UHPLC-QTOF-MS/MS to identify and quantify Tiafenacil and five of its transformation products (TP1, TP2, TP3, TP4, and TP5) in soil. mdpi.comresearchgate.net Under aerobic conditions, dissipation primarily follows first-order kinetics, yielding TP1 and TP4. mdpi.comnih.gov In contrast, under anaerobic and sterilized conditions, the dissipation fits second-order kinetics, with TP1 and TP2 being the predominant products. mdpi.comnih.gov One notable transformation product is trifluoroacetic acid (TFA), known as metabolite M-32, which is a highly persistent "forever chemical". ecojustice.ca
Future research must focus on identifying any remaining undiscovered TPs. The use of advanced analytical techniques, combined with computational tools like Density Functional Theory (DFT), can predict potential transformation pathways and the reactivity of different parts of the Tiafenacil molecule. mdpi.comresearchgate.net Understanding the environmental dynamics of these TPs is critical, as they may possess their own toxicological profiles. Preliminary assessments have suggested that some transformation products could be more toxic to aquatic organisms like green algae than the parent Tiafenacil compound. mdpi.com Therefore, a comprehensive risk assessment requires a full characterization of the formation, persistence, mobility, and toxicity of all its derivatives in various environmental compartments. mdpi.comecojustice.ca
Table 1: Tiafenacil Dissipation Kinetics and Major Transformation Products in Soil
Comprehensive Molecular Dynamics Simulations of PPO-Tiafenacil Interactions at the Atomic Level
Tiafenacil functions by inhibiting the PPO enzyme, which is crucial for chlorophyll (B73375) and heme synthesis in plants. frontiersin.orgescholarship.org While this mechanism is broadly understood, the precise molecular interactions at the atomic level that govern its binding affinity and inhibitory efficacy are areas for deeper investigation. Molecular dynamics (MD) simulations offer a powerful tool to visualize and analyze these interactions in detail. researchgate.netnih.gov
MD simulations can be employed to study the unbinding mechanism of Tiafenacil from the PPO enzyme, revealing transient interactions and accessory binding sites that are not apparent from static models like X-ray crystallography. nih.gov Such simulations can help to understand the differences in binding affinity of PPO inhibitors across different species and can explain the molecular basis for resistance, such as the glycine (B1666218) 210 deletion (ΔG210) in the PPO enzyme of resistant weeds like Amaranthus tuberculatus. researchgate.netresearchgate.net By simulating the interaction of Tiafenacil with both wild-type and resistant PPO variants, researchers can gain insights into the structural changes that confer resistance. researchgate.net
Future research should utilize steered molecular dynamics (SMD) and other advanced simulation techniques to create detailed force profiles of the PPO-Tiafenacil complex. nih.gov This can help in qualitatively discriminating strong binders from weak ones and provide a mechanistic understanding of the dynamic interactions that stabilize the bound state. nih.govplos.org These atomic-level insights are invaluable for the rational design of next-generation herbicides.
Development of Novel Analogues with Enhanced Target Specificity and Reduced Environmental Persistence
The development of new herbicides is driven by the need to overcome weed resistance and improve environmental safety profiles. acs.org A key future trajectory for Tiafenacil research is the design and synthesis of novel analogues with improved characteristics. The goal is to create molecules that exhibit higher specificity for the target PPO enzyme in weeds, thereby reducing the potential for off-target effects on crops or other organisms, while also being designed for more rapid environmental degradation into benign products. researchgate.net
The chemical structure of Tiafenacil, with its uracil-pyrimidine core and halogenated phenyl ring, offers multiple sites for modification. researchgate.netlgcstandards.com Research into other PPO inhibitors has shown that subtle changes to the chemical scaffold can significantly alter herbicidal activity and spectrum. acs.org Techniques like scaffold hopping, where core molecular structures are replaced with functionally similar but structurally different groups, can be employed to discover new chemical classes of PPO inhibitors. acs.org The strategic introduction or modification of fluorinated moieties is another active area of research, as fluorine atoms can significantly influence a molecule's biological activity and physicochemical properties. researchgate.net
The ultimate aim is to develop analogues that maintain or exceed the potent herbicidal activity of Tiafenacil against key weeds, including those resistant to other herbicides like glyphosate (B1671968), while possessing a reduced environmental half-life and transformation pathways that lead to non-persistent, non-toxic metabolites. agropages.com
Integration of Tiafenacil Research with Emerging Biotechnological Approaches for Advanced Weed Control
The future of weed management lies in integrated strategies that combine chemical and non-chemical methods. frontiersin.orgagropages.com Tiafenacil research can be significantly advanced by integrating it with emerging biotechnologies. One of the most promising areas is the development of advanced delivery systems, such as nanopesticides. acs.org
Encapsulating Tiafenacil in nanocarriers, potentially decorated with targeting molecules like γ-aminobutyric acid (GABA), could enable "smart" delivery of the herbicide. acs.org Such systems could improve the uptake and translocation of Tiafenacil within target weed species, allowing for lower application rates and minimizing environmental exposure. acs.orgresearchgate.net This targeted approach could be particularly effective for controlling vascular diseases or deeply rooted perennial weeds.
Furthermore, as our understanding of the genetic basis for herbicide resistance grows, biotechnological approaches can be used to develop crops with enhanced tolerance to Tiafenacil, allowing for more flexible post-emergence application. Conversely, understanding the molecular targets of Tiafenacil and its analogues at the atomic level (as described in 9.2) can inform the development of gene-editing strategies to combat weed resistance. The integration of chemical design with biotechnological tools represents a powerful synergy for creating more sustainable and effective weed control programs for the future. frontiersin.orgagropages.com
Q & A
Q. What is the biochemical mechanism of action of tiafenacil, and how does it influence experimental design in herbicide efficacy studies?
Tiafenacil inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis and causing photodynamic damage via protoporphyrin IX accumulation . Methodologically, studies should measure oxidative stress markers (e.g., ROS levels) and quantify cellular membrane damage through electrolyte leakage assays. Dose-response experiments are critical to establish effective concentrations while avoiding phytotoxicity in non-target crops .
Q. How is tiafenacil classified within herbicide resistance frameworks, and what parameters are essential for evaluating its efficacy against resistant weeds?
Tiafenacil is classified under WSSA Group 14 (PPO inhibitors) . Research must include resistance profiling by comparing control rates of multiple herbicide-resistant (MHR) vs. susceptible biotypes. Key parameters: weed biomass reduction (%), density suppression, and yield preservation in crops like soybean. Baseline data on soil characteristics (e.g., pH, organic matter) should be reported to contextualize efficacy .
Q. What are the standard protocols for assessing crop safety when applying tiafenacil in preplant (PP) treatments?
Crop safety studies require randomized complete block designs (RCBD) with 3–4 replicates. Metrics include visual injury (%), stand count, dry biomass, height, and seed moisture content at harvest. For example, tiafenacil mixtures with 2,4-D ester caused ≤8% injury in white bean, but no yield loss, necessitating split-plot designs to isolate adjuvant effects .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in tiafenacil efficacy across different crops or environmental conditions?
Contradictions may arise from variable soil adsorption or rainfall post-application. Meta-analyses should stratify data by soil type (e.g., loam vs. clay) and application timing. For instance, tiafenacil + metribuzin showed 73–94% MHR horseweed control in Ontario but lower efficacy in drought-prone regions. Robust statistical models (ANOVA with Tukey’s HSD) can identify confounding variables .
Q. What methodological considerations are critical when optimizing tiafenacil mixtures with synergists (e.g., halauxifen-methyl) for enhanced weed control?
Synergy studies should use factorial designs to test additive vs. synergistic interactions. For example, glyphosate + tiafenacil + halauxifen-methyl improved MHR horseweed control to 94% by combining PPO inhibition with auxin mimicry. Researchers must quantify interaction indices (e.g., Colby’s method) and report adjuvant concentrations (e.g., MSO® at 0.5% v/v) .
Q. How can long-term herbicide resistance evolution risks be modeled in tiafenacil-treated fields?
Resistance modeling requires multi-year field trials with rotational treatments. Parameters include weed seedbank persistence and cross-resistance screening. For instance, recurrent tiafenacil use in soybean increased selection pressure on PPO mutations (e.g., Gly210 deletions). Agent-based models integrating mutation rates and fitness costs are recommended .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing tiafenacil’s non-linear dose-response relationships?
Use non-linear regression (e.g., log-logistic models) to estimate ED50/ED90 values. For example, tiafenacil’s control of barnyardgrass plateaued at 12 g ha<sup>−1</sup>, requiring segmented regression to identify efficacy thresholds. Bootstrap resampling enhances confidence intervals for small-sample studies .
Q. How should researchers handle spatial heterogeneity in field trials evaluating tiafenacil mixtures?
Geostatistical tools (e.g., kriging) can map weed distribution patterns. In RCBD trials, spatial autocorrelation must be assessed via Moran’s I. Covariates like soil moisture (% VWC) should be included in mixed-effects models to account for microenvironment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
